molecular formula C13H18O B3178110 4-(4-Methylcyclohexyl)phenol CAS No. 3769-25-3

4-(4-Methylcyclohexyl)phenol

Cat. No.: B3178110
CAS No.: 3769-25-3
M. Wt: 190.28 g/mol
InChI Key: NLMVQZFBRACNBU-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)phenol is an organic compound with the molecular formula C13H18O. It consists of a phenol group attached to a 4-methylcyclohexyl group. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways. They are metabolized through the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that phenolic compounds generally have high gi absorption and are bbb permeant . . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylcyclohexyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 4-chlorophenol with 4-methylcyclohexylmagnesium bromide under appropriate conditions can yield this compound .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones . These processes are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).

    Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

    Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2).

    Electrophilic Aromatic Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3), and Friedel-Crafts catalysts (e.g., AlCl3).

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Scientific Research Applications

4-(4-Methylcyclohexyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.

Comparison with Similar Compounds

4-(4-Methylcyclohexyl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound, used widely in chemical synthesis and industry.

    4-Hexylresorcinol: A phenolic antiseptic with a hexyl group, known for its antimicrobial properties.

    2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.

Properties

IUPAC Name

4-(4-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298140
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116794-13-9
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-methylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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